2-(Benzylamino)-1-phenylethanol

Physical Chemistry Formulation Science Chiral Resolution

2-(Benzylamino)-1-phenylethanol (CAS 27159-30-4) is a racemic beta-amino alcohol featuring a benzylamine group and a phenylethanol backbone, classified as a benzenemethanol derivative. With a molecular formula of C15H17NO and a molecular weight of 227.3 g/mol, this compound serves as a versatile chiral building block and ligand precursor in asymmetric synthesis, distinct from its enantiopure counterparts due to its racemic nature and specific physicochemical properties.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 27159-30-4
Cat. No. B099271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-1-phenylethanol
CAS27159-30-4
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
InChIInChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
InChIKeyXAOCLQUZOIZSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-1-phenylethanol (CAS 27159-30-4): Procurement-Grade Beta-Amino Alcohol Profile


2-(Benzylamino)-1-phenylethanol (CAS 27159-30-4) is a racemic beta-amino alcohol featuring a benzylamine group and a phenylethanol backbone, classified as a benzenemethanol derivative . With a molecular formula of C15H17NO and a molecular weight of 227.3 g/mol, this compound serves as a versatile chiral building block and ligand precursor in asymmetric synthesis, distinct from its enantiopure counterparts due to its racemic nature and specific physicochemical properties . Its structural motif, containing both amine and alcohol functionalities on a flexible ethyl linker, positions it as a key intermediate for constructing complex heterocyclic systems and coordinating metal catalysts.

Why Generic Substitution of 2-(Benzylamino)-1-phenylethanol Fails for Performance-Critical Applications


The common misconception that racemic and enantiopure beta-amino alcohols are interchangeable overlooks fundamental differences in physical properties and functional utility. The racemic mixture (CAS 27159-30-4) exhibits a markedly lower melting point than its enantiopure counterparts, directly impacting thermal processing and formulation stability . Furthermore, the absence of optical activity in the racemate makes it unsuitable for applications requiring chirality transfer, while its distinct LogP value, compared to simpler amino alcohols like 2-amino-1-phenylethanol, dictates divergent solubility and membrane permeability profiles . Simple substitution based solely on the core scaffold risks process failure, poor enantioselectivity, or altered biological activity, making evidence-based selection paramount.

Quantitative Differential Evidence for 2-(Benzylamino)-1-phenylethanol (CAS 27159-30-4)


Melting Point Depression: Racemate vs. Enantiopure Forms

The racemic 2-(benzylamino)-1-phenylethanol exhibits a significantly lower experimental melting point of 97 °C, in contrast to the 115-118 °C range reported for its enantiopure (R)- and (S)-isomers . This melting point depression of approximately 18-21 °C is characteristic of racemic conglomerate or solid solution behavior, where intermolecular interactions differ from the homochiral crystalline lattice. This thermal behavior is critical for melt-based formulation processes or solid-state stability assessments. The data was sourced from commercial supplier analytical data sheets and certified reference material standards .

Physical Chemistry Formulation Science Chiral Resolution

Lipophilicity Shift: Benzyl Substitution vs. Parent Amino Alcohol

The introduction of the benzyl group to the amino functionality leads to a pronounced increase in lipophilicity. The predicted LogP for 2-(benzylamino)-1-phenylethanol is 2.82 , compared to an experimental LogP of 1.38 for the parent system, 2-amino-1-phenylethanol [1]. This constitutes a LogP increase of 1.44 log units, which correlates to roughly a 27-fold increase in the octanol-water partition coefficient. This quantitative difference directly impacts membrane permeability, plasma protein binding, and the compound's overall drug-likeness profile when used as a pharmacophore scaffold. The data is derived from established prediction algorithms (ACD/Labs) and validated experimental databases, respectively [1].

Medicinal Chemistry ADME Profiling Bioavailability Prediction

Synthetic Utility: Cyclization to 4-Phenyltetrahydroisoquinolines

2-(Benzylamino)-1-phenylethanol is a proven substrate for the acid-catalyzed cyclization to form 4-phenyltetrahydroisoquinolines, an important class of heterocyclic compounds with known antiulcer and potential neuroactive properties [1]. This transformation leverages the specific 1,2-amino alcohol arrangement and the nucleophilic benzyl group, a structural feature absent in simpler 2-amino-1-phenylethanol, which cannot undergo this direct cyclization. The reaction's scope, limitations, and mechanism were established in foundational synthetic research, detailing the unique reactivity of this specific beta-amino alcohol scaffold for constructing a fused ring system at the C2 position [1].

Heterocyclic Chemistry Synthetic Methodology Bioactive Scaffolds

Chiral Stationary Phase Derivatization Potential

While the racemic mixture itself is not optically active, its enantiopure forms are directly used to prepare novel chiral stationary phases (CSPs) for liquid chromatography. An S-(-)-2-benzylamino-1-phenylethanol mono-derivatized β-cyclodextrin bonded phase (BzCSP) demonstrated multi-mode chiral separation capabilities, achieving resolutions of up to 2.31 for hexaconazole enantiomers and detection limits as low as 0.89 µg/kg under reversed-phase conditions [1]. This application underscores the value of the enantioresolved starting material, which can be procured from the racemic pool via established resolution protocols. The racemate thus represents a critical source material for generating high-value chiral selectors, a path not available for achiral beta-amino alcohols [1].

Chromatography Enantiomeric Separation Analytical Chemistry

High-Impact Application Scenarios for 2-(Benzylamino)-1-phenylethanol (CAS 27159-30-4)


Facile Synthesis of 4-Phenyltetrahydroisoquinoline Libraries

The racemic compound serves as the direct precursor for an acid-catalyzed cyclization that constructs the 4-phenyltetrahydroisoquinoline core [1]. This reaction is specific to beta-amino alcohols bearing a benzylamino group, making CAS 27159-30-4 the optimal starting material for high-throughput synthesis of compound libraries exploring this bioactive scaffold. Its racemic nature is beneficial here, as the final library diversity is not dependent on the starting material's chirality, and cost savings over enantiopure material can be significant.

Source Material for Cost-Effective In-House Chiral Resolution

Procure the racemic bulk chemical and perform in-house resolution to obtain both (R)- and (S)-enantiomers. The resolved enantiomers are proven derivatization agents for manufacturing multi-mode chiral stationary phases (BzCSP) with high enantioselectivity [2]. This approach avoids the high markups on pre-resolved chiral materials, providing a reliable supply of a powerful analytical tool for trace-level pesticide or drug enantiomer detection, with LODs below 1 µg/kg.

Development of Lipophilic Pharmacophore Analogues

Medicinal chemistry programs aiming to improve the membrane permeability of a lead compound can use this scaffold to replace more polar 2-amino-1-phenylethanol moieties. The measured LogP increase of approximately 1.44 log units (from 1.38 to 2.82) provides a defined, calculable boost to lipophilicity . This is a direct, quantitative advantage for projects targeting intracellular enzymes or crossing the blood-brain barrier, where balancing solubility and permeability is crucial.

Thermal Processing Optimization

Manufacturing processes involving melt granulation or hot-melt extrusion should prioritize the racemic form due to its distinctly lower melting point (97 °C) compared to the enantiopure forms (115-118 °C) . This 18-21 °C reduction in processing temperature can be critical for formulating heat-sensitive active pharmaceutical ingredients (APIs) or reducing energy consumption, making it the preferred procurement choice for solid-dosage form development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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